molecular formula C18H15NO3 B14081181 2-Pyrrolidinone, 1,3-dibenzoyl- CAS No. 102222-08-2

2-Pyrrolidinone, 1,3-dibenzoyl-

Cat. No.: B14081181
CAS No.: 102222-08-2
M. Wt: 293.3 g/mol
InChI Key: FHOOFUWCTRSCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 1,3-dibenzoyl- is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their versatile biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-Pyrrolidinone, 1,3-dibenzoyl- typically involves the reaction of pyrrolidinone with benzoyl chloride under specific conditions. One common method includes the use of an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for pyrrolidinone derivatives often involve multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, the ultrasound-promoted one-pot synthesis of substituted pyrrolidinones using citric acid as a green additive in an ethanolic solution is a notable method. This approach is environmentally friendly and offers a clean reaction profile with easy work-up procedures .

Chemical Reactions Analysis

2-Pyrrolidinone, 1,3-dibenzoyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-alkylated derivatives and various amine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to inhibit certain enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors contributes to its antidepressant properties .

Comparison with Similar Compounds

2-Pyrrolidinone, 1,3-dibenzoyl- can be compared with other pyrrolidinone derivatives such as:

The uniqueness of 2-Pyrrolidinone, 1,3-dibenzoyl- lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .

Properties

CAS No.

102222-08-2

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

1,3-dibenzoylpyrrolidin-2-one

InChI

InChI=1S/C18H15NO3/c20-16(13-7-3-1-4-8-13)15-11-12-19(18(15)22)17(21)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

FHOOFUWCTRSCPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.